molecular formula C14H14O4 B11110635 7-Hydroxy-4,8-dimethyl-6-propanoylchromen-2-one

7-Hydroxy-4,8-dimethyl-6-propanoylchromen-2-one

Cat. No.: B11110635
M. Wt: 246.26 g/mol
InChI Key: YPTSTYVADCNXPE-UHFFFAOYSA-N
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Description

7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. This compound is known for its unique structural features, which include a hydroxy group at position 7, dimethyl groups at positions 4 and 8, and a propanoyl group at position 6. These structural attributes contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4,8-dimethylcoumarin: Lacks the propanoyl group at position 6.

    7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Similar structure but without the propanoyl group.

    4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one: Another closely related compound.

Uniqueness

The presence of the propanoyl group at position 6 in 7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one distinguishes it from other similar compounds. This structural feature contributes to its unique chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

7-hydroxy-4,8-dimethyl-6-propanoylchromen-2-one

InChI

InChI=1S/C14H14O4/c1-4-11(15)10-6-9-7(2)5-12(16)18-14(9)8(3)13(10)17/h5-6,17H,4H2,1-3H3

InChI Key

YPTSTYVADCNXPE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)O

Origin of Product

United States

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